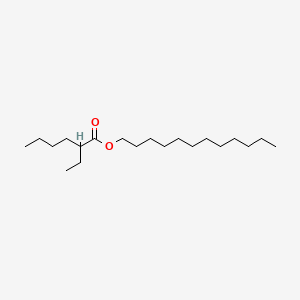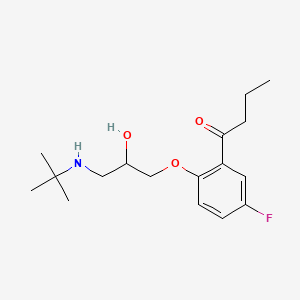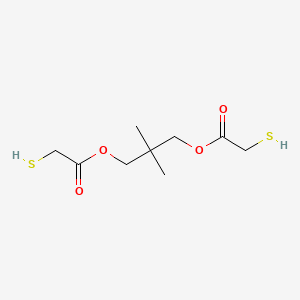
SANTALOL
Vue d'ensemble
Description
Le Santalol est un alcool sesquiterpénique présent principalement dans l'huile essentielle de bois de santal, en particulier dans le bois de cœur de l'arbre tropical Santalum album. Le composé existe sous deux formes isomères principales : l'alpha-santalol et le bêta-santalol. Ces isomères sont responsables du parfum caractéristique de l'huile de bois de santal, très prisée en parfumerie et en médecine traditionnelle .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Les premières tentatives de synthèse du santalol ont été confrontées à des faibles rendements et à une stéréochimie imprécise. Des progrès significatifs ont été réalisés dans les années 1970. Par exemple, Elias J. Corey et son équipe de l'Université Harvard ont développé deux voies de synthèse de l'alpha-santalol. L'une des méthodes impliquait une réaction de Wittig modifiée pour former la double liaison dans la chaîne latérale, à partir d'un dérivé aldéhydique de la structure tricyclique. Une autre méthode a commencé avec un bromure tricyclique, qui a été lié à un propyne lithié. Après avoir réduit la triple liaison en oléfine et après des modifications de groupe fonctionnel, l'alpha-santalol a été obtenu avec un bon rendement .
Méthodes de Production Industrielle : La production industrielle du this compound a évolué pour inclure des procédés biochimiques. Par exemple, Isobionics, une filiale de BASF, a développé une méthode utilisant la bactérie Rhodobacter sphaeroides pour faire fermenter des sucres dérivés de l'amidon de maïs. Ce procédé produit de l'alpha- et du bêta-santalol dans des proportions similaires à celles de leur occurrence naturelle, ce qui en fait une alternative économique et durable aux méthodes d'extraction traditionnelles .
Analyse Des Réactions Chimiques
Types de Réactions : Le Santalol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Communes :
Oxydation : Le this compound peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de la santalone.
Réduction : La réduction du this compound peut être réalisée à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium, le transformant en santalane.
Substitution : Le this compound peut subir des réactions de substitution avec des halogènes en présence de lumière ou d'un catalyseur, formant des dérivés halogénés.
Principaux Produits :
Oxydation : Santalone
Réduction : Santalane
Substitution : Dérivés halogénés du this compound.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Le this compound est utilisé comme composé de référence dans l'étude des sesquiterpènes et de leurs dérivés.
Biologie : Il a été étudié pour ses propriétés antibactériennes, anti-inflammatoires et antitumorales.
Médecine : Le this compound fait l'objet de recherches pour son potentiel dans le traitement des troubles cutanés, tels que le psoriasis et le cancer de la peau.
5. Mécanisme d'Action
Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies métaboliques :
Anticancéreux : L'alpha-santalol induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant des protéines pro-apoptotiques telles que la caspase-3 et la caspase-8.
Anti-inflammatoire : Le this compound réduit l'inflammation en inhibant la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase.
Antibactérien : Le this compound perturbe les membranes cellulaires bactériennes, ce qui conduit à la lyse et à la mort cellulaire.
Applications De Recherche Scientifique
Santalol has a wide range of applications in scientific research:
Chemistry: this compound is used as a reference compound in the study of sesquiterpenes and their derivatives.
Biology: It has been studied for its antibacterial, anti-inflammatory, and antitumor properties.
Medicine: this compound is being researched for its potential in treating skin disorders, such as psoriasis and skin cancer.
Mécanisme D'action
Santalol exerts its effects through various molecular targets and pathways:
Anticancer: Alpha-santalol induces apoptosis (programmed cell death) in cancer cells by activating proapoptotic proteins such as caspase-3 and caspase-8.
Anti-inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antibacterial: this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Le Santalol est unique parmi les sesquiterpènes en raison de son parfum distinct et de ses propriétés bioactives. Les composés similaires comprennent :
Propriétés
IUPAC Name |
(E)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKYCDSGQGTRJ-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC1(C2CCC(C2)C1=C)C)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
11031-45-1 | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Santalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B7824271.png)


